molecular formula C20H28N4O2 B6931421 N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-propanoylpiperidine-3-carboxamide

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-propanoylpiperidine-3-carboxamide

Cat. No.: B6931421
M. Wt: 356.5 g/mol
InChI Key: FIUOGYWAWZBPFU-UHFFFAOYSA-N
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Description

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-propanoylpiperidine-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring

Properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-propanoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-5-17(25)24-12-8-9-14(13-24)18(26)22-20(2,3)19-21-15-10-6-7-11-16(15)23(19)4/h6-7,10-11,14H,5,8-9,12-13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUOGYWAWZBPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)C(=O)NC(C)(C)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-propanoylpiperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives.

    Coupling Reaction: The final step involves coupling the benzimidazole derivative with the piperidine ring using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro groups (if present) on the benzimidazole ring can be achieved using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Potassium carbonate, sodium hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-propanoylpiperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The benzimidazole moiety is known for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The piperidine ring enhances the compound’s ability to interact with biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its robust chemical structure makes it suitable for large-scale production and application in various formulations.

Mechanism of Action

The mechanism of action of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-propanoylpiperidine-3-carboxamide involves its interaction with specific molecular targets in the body. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1-propanoylpiperidine-3-carboxamide
  • N-[2-(1-methylbenzimidazol-2-yl)butyl]-1-propanoylpiperidine-3-carboxamide
  • N-[2-(1-methylbenzimidazol-2-yl)propyl]-1-butanoylpiperidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-1-propanoylpiperidine-3-carboxamide exhibits unique properties due to the specific positioning of the benzimidazole and piperidine rings. This configuration enhances its pharmacokinetic and pharmacodynamic profiles, making it a more effective and versatile compound for various applications.

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